molecular formula C7H14O2 B12431195 1-(Oxolan-3-yl)propan-1-ol

1-(Oxolan-3-yl)propan-1-ol

Cat. No.: B12431195
M. Wt: 130.18 g/mol
InChI Key: BVEPUHBNQBEBAO-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)propan-1-ol is a secondary alcohol featuring a propan-1-ol backbone substituted at the hydroxyl-bearing carbon with a tetrahydrofuran (oxolane) ring at the 3-position. Its molecular formula is C₆H₁₂O₂, with a molar mass of 116.16 g/mol (based on structural analogs like 1-(oxetan-3-yl)propan-1-ol ). The compound’s reactivity and physicochemical properties are influenced by the oxolane ring’s electron-rich ether oxygen and steric effects, making it useful in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(oxolan-3-yl)propan-1-ol

InChI

InChI=1S/C7H14O2/c1-2-7(8)6-3-4-9-5-6/h6-8H,2-5H2,1H3

InChI Key

BVEPUHBNQBEBAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCOC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(oxolan-3-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(oxolan-3-yl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 1-(oxolan-3-yl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: 1-(Oxolan-3-yl)propan-1-one.

    Reduction: 1-(Oxolan-3-yl)propan-1-amine.

    Substitution: 1-(Oxolan-3-yl)propan-1-chloride or 1-(Oxolan-3-yl)propan-1-bromide.

Scientific Research Applications

1-(Oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

1-(Oxetan-3-yl)propan-1-ol

  • Structural Difference : Replaces the 5-membered oxolane ring with a 4-membered oxetane ring.
  • Key Data :

    Property 1-(Oxolan-3-yl)propan-1-ol 1-(Oxetan-3-yl)propan-1-ol
    Molecular Formula C₆H₁₂O₂ C₆H₁₂O₂
    Molar Mass (g/mol) 116.16 116.16
    Ring Strain Low (5-membered) High (4-membered)
    Boiling Point Estimated higher Lower due to ring strain

Positional Isomers: [(Butoxymethylethoxy)methylethoxy]propan-1-ol vs. PPG-3 Butyl Ether

  • Structural Difference : Positional isomers with identical CAS numbers but differing substituent arrangements.
  • Key Findings :
    • Despite structural variations, their physical/chemical properties (e.g., solubility, log P) and metabolic pathways are nearly identical, enabling regulatory read-across in safety assessments .
    • Example: Both exhibit similar hydrophobicity due to equivalent ether chain lengths.

Chiral Derivatives: 1-[(2R/S)-pyrrolidin-2-yl]propan-1-ol Hydrochloride

  • Structural Difference : Replaces oxolane with a pyrrolidine ring (5-membered, nitrogen-containing).
  • Key Data: Property this compound 1-[(2R)-pyrrolidin-2-yl]propan-1-ol HCl Molecular Formula C₆H₁₂O₂ C₈H₁₈ClNO Molar Mass (g/mol) 116.16 195.69 Chirality None R/S configuration Solubility Polar organic solvents Enhanced water solubility (HCl salt)
  • Impact : The pyrrolidine ring introduces chirality and basicity, expanding applications in asymmetric catalysis or medicinal chemistry .

Complex Substituted Derivatives: 1g-MMTr

  • Structural Difference : Features methoxyphenyl and octadecyloxy groups.
  • Key Findings :
    • The bulky substituents drastically reduce solubility in polar solvents (e.g., water) compared to this compound.
    • Applications: Specialized use in lipid membrane studies or drug delivery systems due to amphiphilicity .

Parent Alcohol: Propan-1-ol

  • Structural Difference : Lacks the oxolane ring.
  • Key Data :

    Property This compound Propan-1-ol
    Boiling Point (°C) ~180 (estimated) 97
    log P ~0.5 (predicted) 0.33
    Applications Synthesis intermediates Solvent, disinfectant
  • Impact : The oxolane ring increases molecular weight and boiling point while reducing volatility, making it less suitable as a solvent but more stable in high-temperature reactions .

Biological Activity

1-(Oxolan-3-yl)propan-1-ol, also known as 3-amino-1-(oxolan-3-yl)propan-1-ol, is an organic compound characterized by the presence of an oxolane (tetrahydrofuran) ring and hydroxyl and amino functional groups. This unique structure allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is C7H15NOC_7H_{15}NO, with a molecular weight of approximately 129.20 g/mol. Its structure includes:

  • An oxolane ring, which contributes to its reactivity.
  • A hydroxyl group (-OH) that can participate in hydrogen bonding.
  • An amino group (-NH2) that enhances its potential for enzyme interactions.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

Enzyme Interaction : The hydroxyl and amino groups facilitate hydrogen bonding, which may modulate enzyme activity, influencing metabolic pathways.

Receptor Binding : Its structural similarity to certain biomolecules allows it to interact with receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Potential

Recent studies have highlighted the cytotoxic effects of compounds structurally related to this compound on cancer cell lines. For instance, derivatives of similar compounds have shown significant cytotoxicity against breast cancer cells (MCF-7), with some exhibiting lower toxicity towards normal cells compared to established drugs like Tamoxifen .

Table: Cytotoxicity of Related Compounds

Compound NameStructure FeaturesCytotoxicity (IC50)Target Cell Line
1-(Oxolan-3-yl)propan-1-oneKetone instead of alcoholNot specifiedMCF-7
3-Amino-1-(oxolan-3-yl)propan-1-olHydroxyl and amino groupsNot specifiedMCF-7
3-(4-(2-morpholinoethoxy)phenyl)-...Chalcone derivativeLow toxicityMCF-7

Applications in Drug Development

The structural features of this compound make it a promising scaffold for drug development:

  • Anticancer Agents : Its derivatives are being explored for their potential as anticancer drugs due to their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibitors : Research indicates that the compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic diseases .
  • Therapeutic Applications : The unique functional groups provide a basis for modifications that can enhance biological activity and specificity.

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

Study on Anticancer Activity :
A study evaluated the cytotoxic effects of synthesized chalcone derivatives against MCF-7 cells, showing that modifications in the structure significantly affected their potency. The introduction of amino groups enhanced interaction with cellular targets, leading to increased cytotoxicity compared to traditional chemotherapeutics .

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